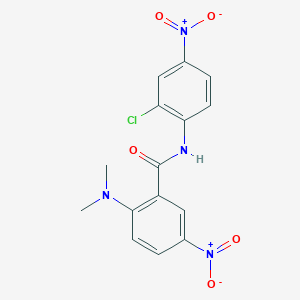
N-(2-chloro-4-nitrophenyl)-2-(dimethylamino)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-nitrophenyl)-2-(dimethylamino)-5-nitrobenzamide is an organic compound characterized by its complex structure, which includes chloro, nitro, and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-(dimethylamino)-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Nitration: Introduction of nitro groups into the aromatic ring.
Chlorination: Substitution of hydrogen atoms with chlorine.
Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-(dimethylamino)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-2-(dimethylamino)-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(dimethylamino)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-nitrophenyl)-2-aminobenzamide
- N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide
Uniqueness
N-(2-chloro-4-nitrophenyl)-2-(dimethylamino)-5-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The dimethylamino group also enhances its solubility and interaction with biological targets.
Properties
Molecular Formula |
C15H13ClN4O5 |
|---|---|
Molecular Weight |
364.74 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(dimethylamino)-5-nitrobenzamide |
InChI |
InChI=1S/C15H13ClN4O5/c1-18(2)14-6-4-9(19(22)23)7-11(14)15(21)17-13-5-3-10(20(24)25)8-12(13)16/h3-8H,1-2H3,(H,17,21) |
InChI Key |
LMSVPZLYPWJKPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-amine](/img/structure/B12484309.png)
![N-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12484315.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(4-fluorobenzyl)methanamine](/img/structure/B12484322.png)
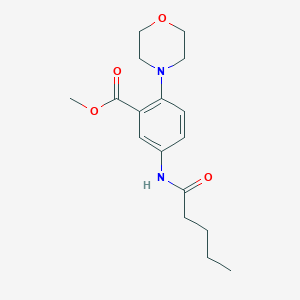
![2-({2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B12484331.png)
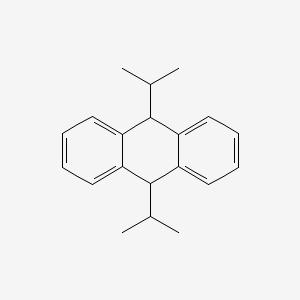
![3-methyl-4-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12484336.png)
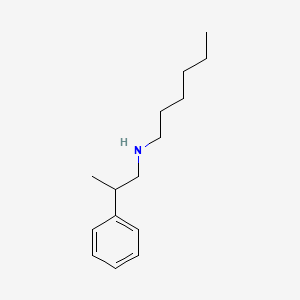
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12484338.png)
![N-{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12484341.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B12484349.png)
![N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B12484351.png)
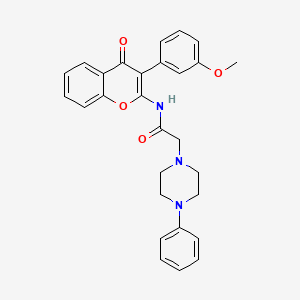
![5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12484367.png)
